huperzine-B

Description

Contextualization within Lycopodium Alkaloids Research

Lycopodium alkaloids are a diverse group of natural products isolated from club mosses of the Huperziaceae and Lycopodiaceae families. nih.gov These alkaloids have garnered considerable attention from chemists and pharmacologists due to their unique and intricate carbon skeletons and wide-ranging biological activities. nih.gov The alkaloids are typically classified into four main structural types: lycopodine, lycodine, fawcettimine, and phlegmarine. nih.gov

Huperzine B falls under the lycodine-type classification, which is generally characterized by a structure containing four connected six-membered rings. nih.gov This core structure often includes a pyridone or pyridine (B92270) ring, a piperidine (B6355638) ring, and a bicyclo[3.3.1]nonane system. nih.gov The unique architecture of these molecules has made them challenging targets for total synthesis and a subject of biogenetic interest. acs.orgarkat-usa.org Research into Lycopodium alkaloids has been spurred by the discovery of compounds like Huperzine A and Huperzine B, which exhibit significant biological activities, particularly as inhibitors of acetylcholinesterase (AChE). nih.govresearchgate.net

Historical Perspective of Huperzine B Discovery

Huperzine B was first isolated alongside its more famous counterpart, Huperzine A, in 1986 by Chinese scientists from the club moss Huperzia serrata (Thunb.) Trev. researchgate.netcdnsciencepub.comresearchgate.net This plant, known in traditional Chinese medicine as 'Qian Ceng Ta', has been used for centuries to treat various ailments, including contusions, swelling, and schizophrenia. researchgate.net The isolation and structural elucidation of these two new alkaloids were based on chemical and spectroscopic data. researchgate.netcdnsciencepub.com

The discovery was a significant milestone in the study of Lycopodium alkaloids, particularly because both compounds demonstrated marked anticholinesterase activity. researchgate.netcdnsciencepub.com The natural abundance of Huperzine B in Huperzia serrata is considerably lower than that of Huperzine A. researchgate.net For instance, analysis of Icelandic Huperzia selago taxa showed Huperzine B content to be much lower (6–13 μg/g) compared to Chinese H. serrata (79–207 μg/g). researchgate.net This relative scarcity has been a driving factor in the development of synthetic routes to produce the compound for further pharmacological investigation. acs.org The first total synthesis of racemic Huperzine B was successfully established, providing a crucial avenue for accessing the molecule and its analogues. acs.orgacs.org

Significance of Huperzine B in Chemical Biology and Neuroscience Research

Huperzine B is a compound of significant interest in chemical biology and neuroscience primarily due to its role as a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). acs.orgmdpi.com This inhibitory action is a key mechanism for therapeutic intervention in conditions characterized by cholinergic deficits, such as Alzheimer's disease. mdpi.comdrugbank.com

Research has shown that Huperzine B is a highly selective inhibitor of AChE. medchemexpress.com While it is a less potent AChE inhibitor than Huperzine A, it possesses a greater therapeutic index, suggesting a more favorable safety profile. researchgate.netmdpi.com The compound is also an antagonist at the NMDA receptor. caymanchem.com

Beyond its direct enzyme inhibition, Huperzine B exhibits significant neuroprotective effects. selleckchem.com Studies have demonstrated its ability to protect neuronal cells from injury induced by various stressors, including hydrogen peroxide and oxygen-glucose deprivation. mdpi.comcaymanchem.com For example, Huperzine B was found to increase the viability of PC12 cells exposed to hydrogen peroxide-induced injury. caymanchem.com It achieves this by increasing the activity of antioxidant enzymes like glutathione (B108866) peroxidase and catalase, and decreasing levels of malondialdehyde, a marker of oxidative stress. caymanchem.com These neuroprotective properties, combined with its AChE inhibitory activity, make Huperzine B a valuable lead compound in the development of potential treatments for neurodegenerative diseases. targetmol.com

Table 1: Inhibitory Activity of Huperzine B and Related Compounds

| Compound | Target Enzyme | IC₅₀ (µM) | Source Organism |

|---|---|---|---|

| Huperzine B | Acetylcholinesterase (AChE) | 8.2 | Huperzia serrata |

| Huperzine B | Butyrylcholinesterase (BChE) | 157 | Huperzia serrata |

| Huperzine B | NMDA Receptor | 316.6 | Huperzia serrata |

| Huperzine A | Acetylcholinesterase (AChE) | 0.0724 | Huperzia serrata |

| Galantamine | Acetylcholinesterase (AChE) | N/A | Galanthus spp. |

| Donepezil | Acetylcholinesterase (AChE) | N/A | Synthetic |

IC₅₀ is the half-maximal inhibitory concentration. Data compiled from multiple sources. mdpi.comcaymanchem.com

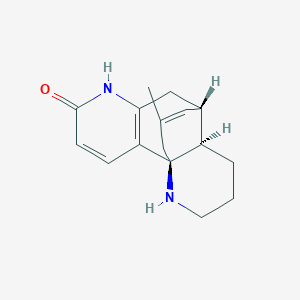

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

(1S,9S,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one |

InChI |

InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12-,16+/m1/s1 |

InChI Key |

YYWGABLTRMRUIT-HSMVNMDESA-N |

Isomeric SMILES |

CC1=C[C@@H]2CC3=C(C=CC(=O)N3)[C@]4(C1)[C@@H]2CCCN4 |

Canonical SMILES |

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4 |

Origin of Product |

United States |

Ii. Biosynthetic Pathways and Natural Occurrence of Huperzine B

Plant Sources and Species Variation

The primary natural sources of huperzine B are plants belonging to the Huperzia genus. Research has focused on identifying species with higher yields to ensure a sustainable supply for scientific investigation.

Huperzia serrata as a Primary Source

Huperzia serrata, a club moss with a history of use in traditional Chinese medicine, is a well-documented source of huperzine B. researchgate.netrivm.nl Studies have shown that the concentration of huperzine B in H. serrata can vary. For instance, some analyses have reported an average concentration of 113 µg/g. rivm.nl In other studies on Chinese H. serrata, the huperzine B content was found to range from 79 to 207 µg/g. researchgate.netcore.ac.uk The plant contains a variety of other alkaloids, including the structurally related and more abundant huperzine A. rivm.nljst.go.jp The variability in huperzine B content can be influenced by the specific region where the plant is collected. rivm.nl

Huperzia selago as a Source for In Vitro Production

Huperzia selago, another species of club moss, has emerged as a significant source for the in vitro production of huperzine B. mdpi.comnih.gov This method offers a controlled and potentially more efficient means of producing the compound compared to extraction from wild plants. In vitro cultures of H. selago gametophytes have demonstrated the ability to biosynthesize huperzine B, with concentrations ranging from 0.10 mg/g to 0.52 mg/g dry weight (DW). mdpi.comnih.gov The highest yields were achieved in cultures grown on a specific medium without growth regulators. mdpi.comnih.gov This in vitro production has been shown to be several-fold more efficient than the levels found in H. selago sporophytes growing in the wild, which contain approximately 0.006 to 0.2 mg of huperzine B per gram of plant material. mdpi.com

Other Huperzia Species

Beyond H. serrata and H. selago, several other Huperzia species have been identified as containing huperzine B, often alongside huperzine A. A survey of Australasian and southeast Asian Huperzia species revealed the presence of huperzine B in eight of the fifteen species examined. tandfonline.com The concentrations varied widely, from 0.008 to 0.339 mg/g dry weight. tandfonline.com One of the highest concentrations was found in a variety of H. elmeri from the Philippines, which contained 0.34 mg/g dry weight of huperzine B. tandfonline.comtandfonline.com

Other species found to contain huperzine B include Huperzia carinata, Huperzia phlegmaria, and Huperzia squarrosa. researchgate.nettandfonline.com For example, H. phlegmaria has shown huperzine B concentrations ranging from 0.003 to 0.23 mg/g dry weight. researchgate.net The presence of huperzine B has also been reported for the first time in a South American species, Huperzia aqualupiana, from Brazil. tandfonline.com The wide variation in huperzine B content across different Huperzia species highlights the importance of screening various species and individuals to identify high-yielding natural sources. researchgate.nettandfonline.com

Table 1: Huperzine B Content in Various Huperzia Species

| Species | Huperzine B Concentration (mg/g DW) | Reference(s) |

|---|---|---|

| Huperzia serrata | 0.079 - 0.207 | researchgate.netcore.ac.uk |

| Huperzia selago (wild) | 0.006 - 0.2 | mdpi.com |

| Huperzia selago (in vitro) | 0.10 - 0.52 | mdpi.comnih.gov |

| Huperzia elmeri | up to 0.34 | tandfonline.comtandfonline.com |

| Huperzia phlegmaria | 0.003 - 0.23 | researchgate.net |

| Huperzia carinata | up to 0.144 | tandfonline.com |

| Australasian/SE Asian Species | 0.008 - 0.339 | tandfonline.com |

Biosynthetic Precursors and Pathways

The biosynthesis of huperzine B is a complex enzymatic process that originates from primary metabolism, specifically the degradation of the amino acid lysine (B10760008).

Lysine Degradation Pathway Intersections

The biosynthesis of Lycopodium alkaloids, including huperzine B, is understood to begin with L-lysine. acs.orgnih.gov The initial steps involve the conversion of lysine into key intermediates. The proposed pathway starts with the decarboxylation of lysine, a reaction catalyzed by lysine decarboxylase (LDC), to produce cadaverine (B124047). nih.govfrontiersin.org Following this, cadaverine is transformed into Δ1-piperideine through the action of a copper amine oxidase (CAO). frontiersin.orgfrontiersin.org This intermediate is a crucial building block for the formation of the characteristic piperidine (B6355638) rings found in the core structure of huperzine alkaloids. frontiersin.org

Proposed Enzymatic Steps in Huperzine B Biosynthesis

Following the formation of the initial piperidine-containing precursors, a series of complex enzymatic reactions lead to the assembly of the tetracyclic core of huperzine alkaloids. Polyketide synthase (PKS)-like enzymes are believed to be involved in the assembly of the initial scaffold. acs.org The pathway is thought to proceed through intermediates like flabellidine. acs.org

Table 2: Proposed Key Enzymes in Huperzine B Biosynthesis

| Enzyme/Enzyme Class | Proposed Function | Reference(s) |

|---|---|---|

| Lysine Decarboxylase (LDC) | Decarboxylation of lysine to cadaverine | nih.govfrontiersin.org |

| Copper Amine Oxidase (CAO) | Conversion of cadaverine to Δ1-piperideine | frontiersin.orgfrontiersin.org |

| Polyketide Synthase (PKS) | Assembly of the initial alkaloid scaffold | acs.org |

| 2-Oxoglutarate-dependent Dioxygenases (2OGDs) | Late-stage oxidative tailoring and diversification | acs.orgfrontiersin.org |

Genetic and Transcriptomic Analysis of Biosynthetic Enzymes

The biosynthesis of Huperzine B is intricately linked to that of Huperzine A, sharing common precursors and enzymatic pathways. nih.govfrontiersin.org Global transcriptome analysis of Huperzia serrata has been instrumental in identifying candidate genes involved in the synthesis of Lycopodium alkaloids, including Huperzine B. cepams.orgresearchgate.net This research has identified key enzyme classes such as lysine decarboxylase (LDC), copper amine oxidase (CAO), and polyketide synthase (PKS) as crucial for creating the precursor molecules of these alkaloids. cepams.orgresearchgate.net

Further combined transcriptome and metabolome analysis has reinforced the roles of these enzymes and highlighted others, including cytochrome P450 (CYP) and 2-oxoglutarate-dependent dioxygenase (2OGD), as potentially key in the Huperzine A and B synthesis pathway. nih.govfrontiersin.org Specifically, the expression levels of seven enzyme genes, including those for CYP and CAO, were found to be higher in wild H. serrata (which had higher Huperzine A content) compared to in vitro thallus cultures, suggesting their significant role in the biosynthetic process. nih.govfrontiersin.org The correlation between the expression of these genes and the accumulation of metabolites like Huperzine B provides strong evidence for their involvement. nih.govfrontiersin.org

Recent breakthroughs have identified neofunctionalized α-carbonic anhydrase-like (CAL) enzymes as responsible for key carbon-carbon bond formations in the construction of the polycyclic skeleton of Lycopodium alkaloids. nih.gov Transcriptomic-guided analyses in Phlegmariurus tetrastichus have successfully identified several enzymes involved in the later stages of Huperzine A biosynthesis, a pathway closely related to that of Huperzine B. pnas.org These findings are critical for understanding the precise molecular mechanisms that lead to the formation of Huperzine B.

In Vitro Production and Optimization Strategies

A significant advancement in the in vitro production of Huperzine B has been the use of prothallus (gametophyte) cultures, particularly from Huperzia selago. mdpi.comnih.gov These cultures, established from spores, have demonstrated the capacity for efficient biosynthesis of both Huperzine A and Huperzine B. mdpi.comnih.govebi.ac.uk Axenic tissue cultures initiated from spores can yield viable prothalli within 7 to 18 months, which then exhibit rapid growth. mdpi.comnih.govresearchgate.net Prothallus cultures of Phlegmariurus squarrosus have also been shown to produce Huperzine B, along with other Lycopodium alkaloids, providing a valuable model for studying their biosynthetic pathways. zespoldowna.info

Optimizing culture conditions is crucial for maximizing the yield of Huperzine B in vitro. For Huperzia selago prothallus cultures, the highest content of Huperzine B, ranging from 0.10 mg/g to 0.52 mg/g dry weight (DW), was achieved on a W/S medium without the addition of growth regulators. mdpi.comnih.govebi.ac.ukresearchgate.net The peak production was observed at 8 weeks of culture on this medium. mdpi.com In contrast, the lowest Huperzine B content was found in gametophytes cultured on a ½ MS medium. mdpi.com For Phlegmariurus squarrosus prothallus cultures, it was found that lower temperatures (20–22 °C) and a lower pH (5–5.5) were more favorable for growth. zespoldowna.info

The following table summarizes the Huperzine B content in Huperzia selago gametophytes under different media conditions. mdpi.com

| Culture Medium | Average Huperzine B Content (mg/g DW) |

| W/S Medium | 0.36 ± 0.05 |

| Other Media (average) | 0.24 ± 0.02 to 0.26 ± 0.03 |

| ½ MS Medium | Lowest recorded content |

Comparisons between different culture types and species reveal significant variations in Huperzine B production. Gametophyte cultures of Huperzia selago have proven to be several-fold more efficient in producing Huperzine B than the sporophytes of the same species growing in the wild. mdpi.comnih.gov While direct comparisons of Huperzine B content across different in vitro systems are limited, the data for Huperzine A, a closely related alkaloid, can provide some insight. For instance, H. selago gametophyte cultures produce significantly higher levels of Huperzine A compared to its sporophyte cultures and much higher levels than what is isolated from H. serrata. mdpi.comnih.gov

In Phlegmariurus squarrosus, both callus and prothalli cultures have been shown to produce Huperzine B. zespoldowna.info Cell suspension cultures of Phlegmariurus taxifolius have also been established and shown to produce Huperzine A, indicating the potential for Huperzine B production in such systems as well. mdpi.comnih.gov Furthermore, endophytic fungi isolated from various Lycopodiaceae species, such as Colletotrichum siamense and Phoma sp., have been identified as producers of both Huperzine A and Huperzine B, offering a promising alternative production platform. nih.gov

The table below shows a comparison of Huperzine B content in different sources.

| Plant/Culture Type | Species | Huperzine B Content (mg/g DW) |

| Prothallus Culture | Huperzia selago | 0.10 - 0.52 mdpi.comnih.govebi.ac.uk |

| Wild Sporophytes | Huperzia selago (Iceland) | 0.006 - 0.2 mdpi.com |

| Endophytic Fungus (Phoma sp.) | From Lycopodium clavatum | 0.263 nih.gov |

| Endophytic Fungus (Colletotrichum siamense) | From Phlegmariurus squarrosus | 0.106 nih.gov |

Infraspecific Variation and Chemotaxonomic Implications

Significant variation in alkaloid content, including Huperzine B, exists not only between species but also within different genotypes of the same species. skemman.isresearchgate.netnih.gov Studies on Icelandic Huperzia selago have identified three distinct genotypes, with alkaloid profiles tending to be genotype-specific. skemman.isresearchgate.net Principal component analysis of alkaloid fingerprints has shown that Huperzine A and Huperzine B are key drivers in differentiating genotype 3 from the other two genotypes. skemman.isresearchgate.net

Similarly, wide variations in Huperzine B concentrations have been observed within four other Huperzia species: H. carinata, H. phlegmaria, H. phlegmarioides, and H. squarrosa. tandfonline.com For example, the Huperzine B content in H. carinata ranged from undetectable levels to 0.144 mg/g DW. tandfonline.com This genotype-dependent production highlights the importance of careful plant identification and selection for sourcing Huperzine B. skemman.isresearchgate.net The variation is believed to be genetically based, especially when plants are grown under constant environmental conditions. researchgate.net

The following table illustrates the range of Huperzine B concentrations in different Huperzia species, demonstrating infraspecific variation. tandfonline.com

| Species | Huperzine B Concentration Range (mg/g DW) |

| Huperzia carinata | 0 - 0.144 |

| Huperzia phlegmaria | 0 - 0.084 |

| Huperzia phlegmarioides | 0 - 0.128 |

Phylogenetic Relationships and Huperzine B Content

The taxonomic classification of the club moss genus Huperzia has been a subject of considerable debate, complicating the study of the distribution of its characteristic alkaloids, including Huperzine B. skemman.is Historically, the classification of club mosses has been contentious, with varying systems proposed. skemman.is Modern molecular phylogenetics, utilizing DNA sequence analysis, has become crucial in resolving these taxonomic ambiguities and understanding the evolutionary relationships between species that produce Huperzine B. jse.ac.cnnih.gov

Phylogenetic studies based on chloroplast DNA sequences, such as rbcL and psbA-trnH, have helped to clarify the relationships within the family Huperziaceae. jse.ac.cn These analyses have shown that the family can be divided into distinct clades. jse.ac.cn For instance, research has supported the division of the genus Huperzia into at least two main sections, with temperate species like Huperzia serrata (the original source of Huperzine B) and Huperzia lucidula forming a clade that is sister to another containing the circumpolar species Huperzia selago. core.ac.uknih.govresearchgate.net This relationship is significant as both H. serrata and H. selago are known to produce Huperzine B. core.ac.ukmdpi.com

The link between phylogenetic lineage and alkaloid content is exemplified by detailed studies of the Huperzia selago complex. core.ac.uknih.gov Multi-locus phylogenetic analysis has been used to investigate the relatedness of different Huperzia species and has revealed that what were once considered separate species, such as Huperzia arctica and Huperzia appressa, are better classified as subspecies or genotypes of H. selago. nih.govthieme-connect.com These distinct genotypes, while closely related genetically, exhibit significant variations in their alkaloid profiles. core.ac.ukopinvisindi.is

Research has demonstrated a direct correlation between the genotype of Huperzia species and their Huperzine B content. For example, a study comparing Icelandic H. selago with Chinese H. serrata found that the content of Huperzine B was substantially different between the two. core.ac.ukresearchgate.net The Icelandic taxa of H. selago were found to contain significantly lower amounts of Huperzine B compared to the levels reported in Chinese H. serrata. core.ac.ukresearchgate.net Furthermore, within the Icelandic H. selago population, different genotypes show distinct alkaloid fingerprints, and Huperzine B is one of the compounds that contributes to the chemical differentiation between these genotypes. opinvisindi.isopinvisindi.is This suggests that the genetic divergence, even at the infraspecific level, influences the biosynthetic pathways responsible for producing Huperzine B.

The following table summarizes research findings on the Huperzine B content in different Huperzia species and genotypes, illustrating the impact of phylogenetic relationships on alkaloid production.

| Species/Genotype | Geographic Origin | Huperzine B Content (µg/g dry weight) |

| Huperzia selago (Icelandic taxa) | Iceland | 6 - 13 |

| Huperzia serrata | China | 79 - 207 |

Iii. Chemical Synthesis and Analog Development of Huperzine B

Total Synthesis Approaches to Huperzine B

The total synthesis of huperzine B has been a subject of extensive research, leading to the development of elegant and efficient routes to this complex natural product. These synthetic endeavors have been crucial in confirming its absolute stereochemistry and providing a reliable supply for further investigation. nih.govacs.org

Key reactions in these asymmetric syntheses include:

Palladium-catalyzed Buchwald–Hartwig coupling: This reaction is instrumental in forming a key carbon-nitrogen bond. nih.govacs.org

Heck cyclization: This palladium-catalyzed reaction is employed to construct one of the critical ring systems within the tricyclic core of the molecule. nih.govacs.org

Iridium-catalyzed olefin isomerization: This step is used to establish the correct double bond geometry in the final stages of the synthesis. nih.govacs.org

These methodologies have not only provided access to enantiomerically pure huperzine B but also established the absolute configurations of related alkaloids, revealing that huperzine A, B, and U share the same absolute stereochemistry. acs.org

The successful synthesis of huperzine B hinges on the precise construction of its complex tricyclic skeleton and the control of its stereocenters. A critical challenge is the establishment of the C15 stereogenic center. rsc.org

In a representative synthetic pathway starting from (R)-pulegone, several key intermediates are generated. rsc.org The retrosynthetic analysis reveals that the core tricyclic structure can be traced back to key building blocks derived from this chiral precursor. rsc.org For instance, a hydroboration-oxidation sequence on an intermediate can produce a diol, which is then elaborated through a one-pot mesylation, deprotection, and basification sequence. rsc.org

A pivotal step for stereochemical control is a diastereoselective hydrogenation reaction. rsc.org For example, catalytic hydrogenation of a specific unsaturated intermediate using a palladium on carbon (Pd/C) catalyst can deliver a product with all the required stereocenters correctly installed. rsc.org The conformation of the substrate during the hydrogenation step is crucial for achieving the desired diastereoselectivity. rsc.org

Table 1: Key Reactions and Intermediates in Huperzine B Synthesis

| Step | Reaction Type | Reagents/Catalysts | Purpose | Reference |

|---|---|---|---|---|

| 1 | Buchwald-Hartwig Coupling | Palladium catalyst | C-N bond formation | nih.govacs.org |

| 2 | Heck Cyclization | Palladium catalyst | Ring construction | nih.govacs.org |

| 3 | Diastereoselective Hydrogenation | Pd/C | Establishment of stereocenters | rsc.org |

A powerful and efficient approach to synthesizing huperzine B involves a divergent strategy. nih.govacs.org This allows for the production of multiple related alkaloids from a common intermediate, which is a testament to the biosynthetic relationship between these natural products. acs.org Researchers have successfully developed a unified synthetic strategy that yields not only huperzine B but also huperzine A and huperzine U from a single precursor derived from (R)-pulegone. nih.govacs.orgresearchgate.net

This divergent approach highlights the efficiency of modern synthetic chemistry, enabling access to a family of structurally related and biologically significant molecules. researchgate.net More recent bioinspired diversification strategies have expanded on this concept. For example, the tetracyclic intermediate N-desmethyl-β-obscurine has been used as a common precursor to synthesize various lycodine-type alkaloids, including 8,15-dihydrohuperzine A, through late-stage modifications like oxidative ring cleavage and olefin isomerization. nih.govacs.org

Design and Synthesis of Huperzine B Derivatives

To improve upon the natural product's activity profile, extensive research has focused on the rational design and synthesis of huperzine B analogs. These efforts aim to create molecules with enhanced potency and selectivity. kau.edu.sacapes.gov.br

The synthesis of various analogs of huperzine B has been reported, where specific functional groups are introduced or modified to probe structure-activity relationships. nih.gov Racemic analogs have been synthesized that demonstrate improved inhibitory activity against acetylcholinesterase (AChE) compared to the natural (-)-huperzine B. nih.gov These synthetic efforts often involve modifying the core structure to explore how different substituents impact biological function. nih.gov The development of more potent derivatives than the natural compound has been a consistent goal in this area of research. kau.edu.sa

A highly successful strategy in developing potent huperzine B derivatives involves the creation of dimeric compounds. capes.gov.brnih.gov Based on the structure of the target enzyme, acetylcholinesterase, which possesses two binding sites (a catalytic active site and a peripheral anionic site), researchers have designed and synthesized bis- and bifunctional huperzine B compounds. capes.gov.brnih.gov

These compounds typically consist of two huperzine B units (or a huperzine B unit and another pharmacophore) connected by a flexible tether of varying length. capes.gov.brscilit.com This design allows the molecule to span the distance between the two binding sites of the enzyme, leading to a significant increase in inhibitory potency. capes.gov.brnih.gov

Table 2: Potency of Selected Bis-Huperzine B Derivatives

| Compound | Description | Potency Enhancement (vs. Huperzine B) | Reference |

|---|---|---|---|

| Bis-HupB Derivatives | Two Huperzine B units linked by a tether | 2-3 orders of magnitude | capes.gov.brnih.gov |

Docking studies have confirmed that these bis-huperzine B derivatives can indeed bind to the dual sites of the enzyme. nih.gov This approach of creating dimeric structures has proven to be a powerful method for generating highly potent enzyme inhibitors derived from the huperzine B scaffold. kau.edu.sacapes.gov.br

Iv. Molecular Mechanisms of Action of Huperzine B in Preclinical Models

Acetylcholinesterase (AChE) Inhibition

Huperzine B, a Lycopodium alkaloid isolated from Huperzia serrata, is recognized as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE) mdpi.comnih.gov. Its mechanism of action is centered on the modulation of this key enzyme within the cholinergic system.

Pharmacological studies have established that Huperzine B functions as a reversible inhibitor of acetylcholinesterase mdpi.comnih.gov. Kinetic analyses of its interaction with AChE from Torpedo californica (TcAChE) reveal a dissociation constant (Kd) of 0.33 µM. acs.orgweizmann.ac.ilnih.gov In silico molecular docking studies using a model of human brain AChE have further estimated an inhibition constant (Ki) of 537.37 nM for the Huperzine B-AChE interaction. kau.edu.sa This reversible binding allows the compound to temporarily block the enzyme's activity, thereby increasing the levels of the neurotransmitter acetylcholine (B1216132) in the synapse. mdpi.com

While an effective AChE inhibitor, Huperzine B's potency differs from its more widely studied analogue, Huperzine A, and other established cholinesterase inhibitors. In vitro studies have reported an IC₅₀ value of 1930 nM (1.93 µM) for Huperzine B, which is significantly higher than the 72.4 nM reported for Huperzine A, indicating that Huperzine B is a weaker inhibitor. mdpi.comresearchgate.net Similarly, the dissociation constant for Huperzine B (0.33 µM) is higher than that for Huperzine A (0.18 µM) when complexed with TcAChE. acs.orgweizmann.ac.ilnih.gov

Despite its lower potency compared to Huperzine A, Huperzine B is a more potent agent than galantamine. mdpi.com Molecular docking simulations also predict that Huperzine B is a less potent inhibitor of human brain AChE than tolserine, which has an estimated Ki of 91.52 nM compared to 537.37 nM for Huperzine B. kau.edu.sa However, some research suggests that Huperzine B possesses a greater therapeutic index than Huperzine A, indicating a potentially more favorable safety profile. mdpi.comresearchgate.net

Table 1: Comparative Inhibition of Acetylcholinesterase This interactive table summarizes the inhibitory constants for Huperzine B and related compounds. Click on the headers to sort the data.

| Compound | Inhibition Constant | Value | Enzyme Source | Reference |

|---|---|---|---|---|

| Huperzine B | IC₅₀ | 1930 nM | Not Specified | mdpi.com |

| Huperzine B | Kd | 330 nM | Torpedo californica | acs.org, weizmann.ac.il, nih.gov |

| Huperzine B | Ki (estimated) | 537.37 nM | Human Brain (Docking) | kau.edu.sa |

| Huperzine A | IC₅₀ | 72.4 nM | Not Specified | mdpi.com |

| Huperzine A | Kd | 180 nM | Torpedo californica | acs.org, weizmann.ac.il, nih.gov |

The precise interactions between Huperzine B and acetylcholinesterase have been elucidated through high-resolution X-ray crystallography and computational molecular docking, revealing the structural basis for its inhibitory activity.

The X-ray crystal structure of the complex between Huperzine B and TcAChE has been determined to a resolution of 2.35 Å. acs.orgweizmann.ac.il This structural data shows that Huperzine B binds within the deep, narrow active-site gorge of the enzyme. acs.orgnih.gov The primary binding interactions occur at the "anionic" subsite of the active site, where the inhibitor engages in π-π stacking and van der Waals or C-H···π interactions with the aromatic residues Trp84 and Phe330. acs.orgweizmann.ac.il

A notable and critical feature of this interaction is a significant conformational change induced in the enzyme upon inhibitor binding. acs.orgweizmann.ac.il The carbonyl oxygen of Huperzine B appears to cause electrostatic repulsion with the carbonyl oxygen of the residue Gly117. acs.orgweizmann.ac.ilnih.gov This repulsion forces a flip in the peptide bond between Gly117 and Gly118. acs.orgweizmann.ac.il As a result of this peptide flip, the carbonyl of Gly117 occupies the position normally held by the main chain nitrogen of Gly118 within the "oxyanion hole," a key feature for substrate stabilization during catalysis. acs.orgweizmann.ac.il This rearrangement effectively disrupts the catalytic machinery, abolishing the enzyme's ability to hydrolyze substrates. acs.orgnih.gov The flipped conformation is further stabilized by new hydrogen bonds formed between the oxygen of Gly117 and the main-chain nitrogens of Gly119 and Ala201. acs.orgweizmann.ac.ilnih.gov

Molecular docking simulations have been employed to model the interaction between Huperzine B and human brain AChE. kau.edu.sanih.gov These computational studies predict a favorable binding free energy of –8.55 kcal/mol for the Huperzine B-AChE complex. kau.edu.sa The studies emphasize that both hydrophobic interactions and hydrogen bonds play equally important roles in the correct positioning and stabilization of Huperzine B within the catalytic active site (CAS) of the human enzyme. kau.edu.saresearchgate.neteurekaselect.com The total interacting surface area between Huperzine B and human AChE was calculated to be 653.362 Ų. kau.edu.sa

Detailed analyses from both crystallographic and docking studies have identified the specific amino acid residues that are crucial for anchoring Huperzine B within the AChE active site.

Torpedo californica AChE:

Trp84 and Phe330: These aromatic residues are central to binding, providing π-π stacking and other non-covalent interactions with the Huperzine B molecule at the anionic subsite. acs.orgweizmann.ac.il

Gly117, Gly118, Gly119, and Ala201: These residues are part of the oxyanion hole and are directly involved in the significant peptide flip induced by Huperzine B binding, which is critical for its inhibitory mechanism. acs.orgweizmann.ac.ilnih.gov

Human Brain AChE (from docking studies):

A total of 13 residues in the catalytic active site are predicted to interact with Huperzine B: Trp86, Gly120, Gly121, Gly122, Tyr124, Ser125, Gly126, Glu202, Ser203, Tyr337, Phe338, His447, and Gly448 . kau.edu.sa

Hydrophobic Interactions: Four specific residues—Trp86, Tyr337, Phe338, and His447 —are predicted to form hydrophobic interactions with six of the carbon atoms in the Huperzine B structure. kau.edu.sa

Hydrogen Bonding: A total of eight hydrogen bonds are predicted to be critical for the proper positioning of the inhibitor. kau.edu.sa Residues Ser125 and Tyr337 are specifically highlighted as forming hydrogen bonds with the oxygen and nitrogen atoms of Huperzine B. kau.edu.sa

Selectivity Profiles for Cholinesterase Isoforms (AChE vs. BuChE)

Huperzine B is recognized as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Preclinical investigations have highlighted its specificity for AChE over butyrylcholinesterase (BuChE), a related enzyme that also hydrolyzes acetylcholine. nih.gov In preclinical studies initiated in 2000, Huperzine B was demonstrated to be approximately 200-fold more selective for human AChE compared to BuChE. kau.edu.sa This high degree of selectivity is a notable characteristic, distinguishing it from other cholinesterase inhibitors that may exhibit more balanced or BuChE-preferential inhibition. nih.gov The structural elements of Huperzine B, particularly the potential for its nitrogen-containing chain to form cation-π-electron hydrogen bonds with aromatic residues in the AChE active site gorge, are thought to contribute to this selective binding. kau.edu.sa While both AChE and BuChE are found in the brain, their levels and roles can change in neurodegenerative conditions, making the selectivity profile of an inhibitor a key aspect of its therapeutic potential. nih.govnih.gov

Neuroprotective Pathways Beyond Cholinesterase Inhibition (Preclinical In Vitro and Animal Models)

Beyond its well-established role as a cholinesterase inhibitor, Huperzine B exhibits significant neuroprotective effects through various other mechanisms. Preclinical studies using both cell culture and animal models have begun to elucidate these pathways, which include antioxidant activities and direct intervention in cell death cascades.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Huperzine B, as part of the Huperzia alkaloid family, demonstrates notable antioxidant properties. Studies on alkaloid fractions from Huperzia species have shown a capacity to protect against oxidative damage. termedia.pltermedia.pl In cell-free systems, these alkaloid extracts have exhibited direct free radical scavenging capabilities. termedia.pl For instance, alkaloid extracts from Huperzia selago at a concentration of 25 µg/ml showed significant antioxidant activity, inhibiting 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals by up to 59%. termedia.plresearchgate.net Further research on extracts from Huperzia serrata, the plant from which Huperzine B is isolated, confirmed these findings, demonstrating scavenging activity against DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. frontiersin.org The neuroprotective effect of Huperzine B has been specifically linked to its ability to counteract oxidative stress, such as attenuating injury induced by hydrogen peroxide in cellular models. mdpi.com

Table 1: Free Radical Scavenging Activity of Huperzia serrata Extracts

| Assay | Extract Type | Concentration | Scavenging Activity (%) | Source |

|---|---|---|---|---|

| DPPH | In vitro Thallus (HT) | 0.32 mg/mL | 96.29 ± 0.25 | frontiersin.org |

| DPPH | Wild Plant (WH) | 0.32 mg/mL | 68.69 ± 1.74 | frontiersin.org |

| ABTS | In vitro Thallus (HT) | 0.32 mg/mL | 87.81 ± 4.07 | frontiersin.org |

| ABTS | Wild Plant (WH) | 0.32 mg/mL | 65.99 ± 0.33 | frontiersin.org |

Modulation of Cellular Oxidative Stress Responses

Huperzine B actively modulates cellular responses to oxidative stress, helping to restore balance and protect against damage. In a key preclinical study using rat pheochromocytoma (PC12) cells, exposure to oxygen-glucose deprivation (OGD) led to significant oxidative stress, characterized by an increase in malondialdehyde (MDA), a marker of lipid peroxidation. nih.govpsu.edu Pretreatment with Huperzine B was found to significantly reduce the elevated levels of MDA. nih.gov The same study observed that OGD caused an increase in superoxide (B77818) dismutase (SOD) activity, an endogenous antioxidant enzyme, and Huperzine B pretreatment also attenuated this change, suggesting a restoration of oxidative homeostasis. nih.govpsu.edu This ability to alleviate disturbances in oxidative metabolism is considered a likely mechanism for its protective effects. nih.gov

Table 2: Effect of Huperzine B on Oxidative Stress Markers in PC12 Cells after Oxygen-Glucose Deprivation

| Condition | Biochemical Marker | Observed Effect of OGD | Effect of Huperzine B Pretreatment | Source |

|---|---|---|---|---|

| OGD (3h) + Reoxygenation (24h) | Malondialdehyde (MDA) | Elevated | Reduced levels | nih.govpsu.edu |

| OGD (3h) + Reoxygenation (24h) | Superoxide Dismutase (SOD) Activity | Elevated | Reduced activity | nih.govpsu.edu |

Attenuation of Neuronal Cell Damage and Apoptosis in Vitro

Huperzine B has demonstrated a significant ability to protect neuronal cells from damage caused by ischemia-like conditions in vitro. In studies using the PC12 cell line, subjecting the cells to 3 hours of oxygen-glucose deprivation (OGD) followed by 24 hours of reoxygenation induced severe cellular injury, leading to the death of approximately 70% of the cells. nih.govpsu.edu Pre-incubation with Huperzine B at concentrations ranging from 1 to 100 micromol/L for 2 hours prior to the OGD insult resulted in a significant improvement in cell survival, as quantified by the MTT assay. nih.govpsu.edu This protective effect was accompanied by a reduction in the biochemical and morphological indicators of toxicity, suggesting that Huperzine B can effectively counteract the cellular stress caused by hypoxia and glucose deficiency. nih.govplos.org

Table 3: Neuroprotective Effect of Huperzine B on PC12 Cells Subjected to Oxygen-Glucose Deprivation (OGD)

| Experimental Model | Insult | Huperzine B Concentration | Primary Outcome | Finding | Source |

|---|---|---|---|---|---|

| Rat Pheochromocytoma (PC12) cells | OGD (3h) + Reoxygenation (24h) | 1-100 µmol/L | Cell Survival (MTT Assay) | Significantly improved survival compared to OGD group | nih.govpsu.edu |

Glutamate (B1630785) excitotoxicity, a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death, is implicated in various neurological disorders. nih.govnih.gov Huperzine B has been shown to counteract this mechanism, in part through its ability to antagonize N-methyl-D-aspartate (NMDA) receptors, a primary type of ionotropic glutamate receptor. psu.edu While detailed mechanistic studies on this aspect of Huperzine B are emerging, research on its close analogue, Huperzine A, provides strong correlative evidence. Excessive glutamate leads to a massive influx of calcium ions through NMDA receptors, triggering a cascade of cell degradation processes. nih.gov Preclinical studies with Huperzine A demonstrated that it can prevent this glutamate-induced calcium mobilization. nih.gov For example, in rat embryonic cerebellum cell cultures, 100 μM of glutamate caused 55% neuronal death, but pretreatment with 100 nM of Huperzine A reduced this mortality to 30%. nih.gov This suggests that by modulating NMDA receptor activity, Huperzine B likely protects neurons from the damaging effects of excessive glutamate stimulation.

Anti-Amyloidogenic Effects in Preclinical Cell Models

Although direct studies on huperzine B's anti-amyloidogenic effects are less abundant than those for huperzine A, the known neuroprotective properties of the Huperzia family of alkaloids suggest a potential role in mitigating amyloid pathology. nih.gov Research on huperzine A has shown that it can protect neurons from amyloid-beta (Aβ)-induced injury and apoptosis. nih.govnih.gov It has been demonstrated that huperzine A can modulate the processing of the amyloid precursor protein (APP) towards the non-amyloidogenic pathway, thereby reducing the production of Aβ peptides. mdpi.com Furthermore, huperzine A has been found to decrease the aggregation of Aβ. nih.gov Given the structural similarities between huperzine A and huperzine B, it is plausible that huperzine B may share some of these anti-amyloidogenic properties, a hypothesis that warrants further investigation in preclinical cell models.

Regulation of Neurotrophic Factor Expression (e.g., NGF, BDNF)

Huperzine B's influence on neurotrophic factors, critical for neuronal survival, growth, and differentiation, is an area of growing interest. Studies on the related compound, huperzine A, have demonstrated a significant capacity to regulate the expression of key neurotrophic factors, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). nih.govnih.gov In preclinical models, huperzine A has been shown to increase the production of NGF in cultured astrocytes and protect neuronal cells from oxidative stress by promoting NGF secretion. frontiersin.orgfrontiersin.org It has also been observed to elevate the mRNA levels of NGF and BDNF in the cortex and hippocampus of mice following ischemia-reperfusion injury. frontiersin.orgnih.gov This upregulation of neurotrophic factors is often associated with the activation of signaling pathways like the MAPK/ERK pathway, which is crucial for neuroprotection. frontiersin.orgnih.gov Given that huperzine B shares a common origin and some structural features with huperzine A, it is hypothesized that it may also exert beneficial effects through the modulation of these vital neurotrophic signaling cascades. nih.gov Research has shown that BDNF, in particular, plays a significant role in neuroprotection and neuronal plasticity. dovepress.com

Impact on Mitochondrial Function and Energy Metabolism

The bioenergetic integrity of neurons is paramount for their function and survival, and mitochondrial dysfunction is a well-established factor in neurodegenerative diseases. While direct evidence for huperzine B's impact on mitochondria is still emerging, extensive research on huperzine A provides a strong basis for its potential in this area. Huperzine A has been shown to effectively ameliorate mitochondrial dysfunction induced by amyloid-beta. frontiersin.org In preclinical studies using PC12 cells, huperzine A attenuated Aβ-induced reductions in adenosine (B11128) 5'-triphosphate (ATP) levels, stabilized mitochondrial membrane potential, and decreased the accumulation of reactive oxygen species (ROS). frontiersin.orgwho.int It has also been found to improve mitochondrial respiration and the activity of key enzymes in the electron transport chain and tricarboxylic acid cycle. frontiersin.org Furthermore, huperzine A can inhibit the entry of Aβ into mitochondria, thereby protecting them from Aβ-induced damage. frontiersin.org These protective effects on mitochondria appear to be independent of its cholinergic activity. frontiersin.org Given these findings, it is reasonable to hypothesize that huperzine B may also possess similar mitochondrial-protective properties.

Anti-inflammatory Effects in Preclinical Neuroinflammatory Models

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative disorders. Alkaloids from Huperzia serrata, including huperzine B, have demonstrated anti-neuroinflammatory potential. nih.gov Studies on huperzine A have shown that it can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes. pnas.orgresearchgate.net In preclinical models of neuroinflammation, huperzine A has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comspandidos-publications.comcaldic.com This anti-inflammatory action is partly attributed to the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway, a key regulator of the inflammatory response. spandidos-publications.comcaldic.comnih.gov In co-culture systems of neural stem cells and microglia, huperzine A was able to directly act on microglial cells to reduce the secretion of inflammatory factors. nih.gov An alkaloid-enriched extract from Huperzia serrata, containing huperzine B, was shown to exert anti-neuroinflammatory effects on lipopolysaccharide-stimulated BV-2 microglial cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net

Interactions with Other Neurotransmitter Systems (e.g., NMDA Receptors)

Beyond its well-established role as an acetylcholinesterase inhibitor, huperzine B is known to interact with other neurotransmitter systems, most notably the glutamatergic system through the N-methyl-D-aspartate (NMDA) receptor. google.com Both huperzine A and huperzine B have been identified as NMDA receptor antagonists. google.comwikipedia.org This antagonistic action is considered a key component of their neuroprotective effects. nih.govfrontiersin.org Huperzine A has been shown to be a non-competitive NMDA antagonist, blocking the ion channel of the receptor. nih.gov This action can protect neurons from the excitotoxicity induced by excessive glutamate, a phenomenon implicated in various neurological conditions. researchgate.net Studies have indicated that huperzine A can attenuate NMDA-induced seizures. jst.go.jp The ability of huperzine compounds to modulate NMDA receptor function suggests a broader therapeutic potential for conditions associated with glutamatergic dysregulation. google.com

V. Structure Activity Relationship Sar Studies of Huperzine B and Its Analogs

Elucidation of Key Pharmacophores for Acetylcholinesterase Inhibition

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For huperzine B and its analogs, several key pharmacophoric elements have been identified as crucial for their interaction with and inhibition of AChE.

The core structure of huperzine B, a complex tetracyclic system, provides the fundamental framework for binding to the active site of AChE. mdpi.com The α-pyridone moiety is a critical component, with its carbonyl group playing a significant role in the interaction with the enzyme's active site. spandidos-publications.com The primary amino group at a specific position is also considered a vital structural requirement for anti-AChE activity. mdpi.com Furthermore, the presence and position of a double bond within the ring system can influence the potency of inhibition. mdpi.com For instance, studies comparing huperzine A and huperzine C, which differ in the position of a double bond, have shown that an exocyclic double bond is favorable for high anti-AChE activity. mdpi.com

| Feature | Importance for AChE Inhibition |

| Tetracyclic Ring System | Provides the foundational scaffold for binding. |

| α-Pyridone Moiety | The carbonyl group interacts with the AChE active site. spandidos-publications.com |

| Primary Amino Group | Considered a crucial requirement for activity. mdpi.com |

| Double Bond Position | Influences the potency of inhibition. mdpi.com |

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of huperzine B. ontosight.aicdnsciencepub.com The specific spatial orientation of its functional groups dictates how effectively it can bind to the chiral environment of the AChE active site.

Impact of Structural Modifications on Potency and Selectivity

The rational modification of the huperzine B scaffold has been a major focus of research to enhance its therapeutic properties. nih.gov These modifications target different parts of the molecule, including the ring system and peripheral substituents, and have led to the development of novel analogs with improved potency and selectivity for AChE over butyrylcholinesterase (BChE), another cholinesterase enzyme. heraldopenaccess.usnih.gov

Alterations to the core ring structure of huperzine B can have a profound impact on its inhibitory activity. The synthesis of analogs with modified ring systems has provided valuable insights into the structural requirements for potent AChE inhibition. For example, the creation of hybrid molecules that combine structural features of huperzine with other known AChE inhibitors, such as tacrine, has resulted in compounds with significantly enhanced potency. hud.ac.uk These "huprines" often exhibit subnanomolar IC50 values for human AChE inhibition. hud.ac.uk

Modifications that alter the rigidity or conformation of the ring system can either enhance or diminish activity. The development of bis-huperzine B analogs, where two huperzine B molecules are linked together, has demonstrated that the length and nature of the linker are critical for achieving dual binding to both the catalytic and peripheral anionic sites of AChE, leading to a dramatic increase in potency. nih.govacs.org

The addition or modification of substituents at the periphery of the huperzine B molecule can fine-tune its interaction with the AChE active site gorge. semanticscholar.org The nature, size, and position of these substituents influence the binding affinity and selectivity of the analogs.

For instance, in tacrine-huperzine A hybrids, the introduction of chloro, fluoro, or methyl groups at specific positions on the aromatic ring system significantly affects their inhibitory activity. hud.ac.uk Generally, electron-withdrawing groups at certain positions tend to enhance potency. researchgate.net The substitution pattern can also influence selectivity for AChE over BChE. hud.ac.uk Research on other related cholinesterase inhibitors has shown that the introduction of specific functional groups can lead to derivatives with remarkable selectivity for BChE over AChE, highlighting the nuanced role of peripheral substituents. researchgate.net Furthermore, modifications to the primary amine group, such as N-methylation, can also alter the inhibitory profile. ontosight.ai

A key strategy in the development of advanced AChE inhibitors has been the design of dual-site inhibitors. These compounds are engineered to simultaneously interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) within the AChE gorge. heraldopenaccess.ussemanticscholar.org This dual binding can lead to a significant increase in inhibitory potency and may also interfere with the role of AChE in promoting the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. heraldopenaccess.ussemanticscholar.org

The SAR of these dual-site inhibitors is heavily dependent on the linker that connects the two pharmacophoric units. A series of bis-huperzine B analogs were synthesized with varying tether lengths. nih.govacs.org The results demonstrated that the inhibitory potency and selectivity are highly dependent on the linker length, with an optimal length allowing for simultaneous binding to both the CAS and PAS. acs.org The most potent of these bis-huperzine B analogs exhibited a nearly 4000-fold increase in AChE inhibition compared to the parent huperzine B. nih.gov This highlights the critical importance of the linker in achieving a synergistic binding effect.

| Compound | AChE Inhibition (IC50) | Selectivity (AChE vs. BChE) | Reference |

| Huperzine B | ~20.2 µM | - | mdpi.com |

| bis(18)-Huperzine B (5g) | ~5.16 nM | 932-fold greater than Huperzine B | nih.govacs.org |

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools in the study of SAR for huperzine B and its analogs. frontiersin.orgmdpi.com These in silico methods provide valuable insights into the binding interactions between the inhibitors and AChE at the atomic level, guiding the rational design of new, more potent compounds. acs.org

Molecular docking simulations are used to predict the preferred binding poses of huperzine B analogs within the AChE active site gorge. frontiersin.orgmdpi.com These models can reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity. spandidos-publications.com By visualizing these interactions, researchers can propose modifications to the inhibitor's structure that are likely to enhance its binding. For example, docking studies have suggested that substituting the C(2) position of huperzine A with small functional groups could improve binding affinity. acs.org

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the physicochemical properties of a series of compounds with their biological activities. mdpi.com These models can then be used to predict the activity of novel, unsynthesized analogs. Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the inhibitor-enzyme complex, revealing how the flexibility of both the ligand and the protein influences the binding process. acs.org These computational approaches, when used in conjunction with experimental data, significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. frontiersin.orgnih.gov

Docking Simulations for Ligand-Enzyme Interactions

Computational docking simulations have provided significant insights into the binding mode of huperzine B within the active site of acetylcholinesterase. These studies elucidate the specific molecular interactions that are crucial for its inhibitory function.

Research employing software such as 'Autodock4.2' has been used to model the interaction between huperzine B and human brain AChE. researchgate.netresearchgate.net These simulations reveal that both hydrogen bonds and hydrophobic interactions are vital for the precise positioning of huperzine B within the catalytic site of the enzyme. researchgate.netresearchgate.net The calculated free energy of binding (ΔG) for the huperzine B-AChE complex has been reported as -8.55 kcal/mol, indicating a strong and favorable interaction. researchgate.net

X-ray crystallography studies of the complex between (-)-huperzine B and Torpedo californica acetylcholinesterase (TcAChE), determined to a resolution of 2.35 Å, provide a detailed structural basis for these interactions. acs.org The data shows that huperzine B binds to the "anionic" subsite of the active site gorge. acs.org Key interactions include:

π-π Stacking: The pyridone ring of huperzine B engages in π-π stacking interactions with the indole (B1671886) ring of Tryptophan 84 (Trp84). acs.org

C-H···π Interactions: Additional stabilizing interactions occur between the ligand and Phenylalanine 330 (Phe330). acs.org

Hydrogen Bonding: The α-pyridone moiety is essential for key hydrogen bonding within the active site, which anchors the molecule in its specific orientation. acs.org

A notable consequence of huperzine B binding is the induced conformational change in the enzyme. The carbonyl oxygen of huperzine B appears to cause a peptide flip in the Gly117-Gly118 peptide bond. acs.org This repositions the carbonyl of Gly117 into the "oxyanion hole," a critical region for substrate hydrolysis, and this new conformation is stabilized by hydrogen bonds to Gly119N and Ala201N. acs.org This rearrangement effectively blocks the site, preventing the hydrolysis of acetylcholine (B1216132). acs.org

The binding affinity of (-)-huperzine B to TcAChE, measured by its dissociation constant (Ki), is 0.33 μM. This demonstrates a high affinity, although it is slightly less potent than its analog, (-)-huperzine A (Ki = 0.18 μM). acs.org

Table 1: Docking and Binding Affinity Data for Huperzine Analogs with Acetylcholinesterase

| Compound | Target Enzyme | Binding Affinity (Ki) | Binding Free Energy (ΔG) | Key Interacting Residues |

|---|---|---|---|---|

| (-)-Huperzine B | TcAChE | 0.33 μM acs.org | -8.55 kcal/mol researchgate.net | Trp84, Phe330, Gly117, Gly119, Ala201 acs.org |

| (-)-Huperzine A | TcAChE | 0.18 μM acs.org | Not specified | Trp84, Phe330, Gly117, Gly119, Ala201 acs.org |

| (+)-Huperzine A | TcAChE | 4.30 μM acs.org | Not specified | Trp84, Phe330, Gly117, Gly119, Ala201 acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicit from SAR discussion)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. While specific, large-scale QSAR studies focused exclusively on a broad series of huperzine B analogs are not extensively detailed in the literature, the principles of QSAR are implicitly derived from the available SAR data. The data from docking simulations and binding affinity studies provide the foundation for understanding which structural features of the huperzine scaffold are critical for AChE inhibition.

The core structure of huperzine B, a Lycopodium alkaloid, provides a rigid framework that orients key functional groups for optimal interaction with the AChE active site. The SAR, as gleaned from comparative data, highlights several key points:

The α-Pyridone Ring: This moiety is indispensable. Docking studies confirm its role in forming crucial hydrogen bonds and π-π stacking interactions within the active site gorge. acs.org Any modification that disrupts the planarity or hydrogen-bonding capability of this ring is likely to reduce inhibitory activity.

Stereochemistry: The stereochemistry of the molecule is a significant determinant of potency. For instance, natural (-)-huperzine A is more potent than its synthetic enantiomer, (+)-huperzine A. acs.org This underscores the precise three-dimensional fit required for effective binding in the chiral environment of the enzyme's active site.

These findings form the basis of a qualitative QSAR. They suggest that successful huperzine B analogs would need to retain the core heterocyclic structure, particularly the α-pyridone ring, and maintain the correct stereochemical configuration. The development of predictive QSAR models would require synthesizing and testing a larger, more diverse library of huperzine B derivatives to systematically probe the effects of various structural modifications on AChE inhibitory activity.

Vi. Advanced Analytical Methodologies for Huperzine B Research

Extraction and Sample Preparation Techniques

The initial step in the analysis of huperzine B from plant matrices, primarily species of the Huperzia genus, is its efficient extraction. The selection of an appropriate extraction method is critical to maximize yield while minimizing the degradation of the target compound.

Conventional heat-based solvent extraction, such as Soxhlet or direct reflux, represents a foundational technique for isolating alkaloids from plant material. This method involves the continuous heating of a solvent, which vaporizes, condenses over the plant sample, and leaches out the desired compounds. The solvent, now containing the dissolved analytes, returns to the boiling flask, progressively concentrating the extract.

While effective in principle due to the enhanced solubility of compounds at higher temperatures, direct reflux methods are often time-consuming and require significant volumes of organic solvents. The prolonged exposure to heat can also pose a risk of degradation for thermolabile compounds. Though widely used historically for alkaloid extraction, recent research has increasingly focused on more advanced techniques that offer improved efficiency and shorter extraction times.

Ultrasonic-assisted extraction (UAE) has emerged as a highly efficient and green alternative to traditional methods. This technique utilizes high-frequency sound waves (typically 20–100 kHz) to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense localized pressure and temperature gradients, disrupting the plant cell walls and enhancing the penetration of the solvent into the matrix. This process significantly accelerates mass transfer, leading to higher extraction yields in a shorter period and often at lower temperatures.

Key parameters influencing the efficiency of UAE include ultrasonic power, frequency, extraction time, temperature, and the choice of solvent. In the context of huperzine B, studies have demonstrated the successful application of UAE. For instance, an alkaloid fraction containing huperzine B was effectively obtained from Huperzia selago gametophytes using an ultrasonic bath. This method contributed to achieving a huperzine B content ranging from 0.10 mg/g to a peak of 0.52 mg/g of dry weight. The combination of UAE with other purification steps is a common strategy to isolate high-purity huperzine B.

| Source Material | Extraction Method | Key Finding | Huperzine B Content (mg/g DW) |

|---|---|---|---|

| Huperzia selago gametophytes | Ultrasonic Bath | Effective for extracting alkaloid fraction containing Huperzine B. | 0.10 - 0.52 |

Chromatographic Separation and Quantification

Following extraction, chromatographic techniques are indispensable for the separation of huperzine B from other co-extracted alkaloids, particularly its close structural analog, huperzine A, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of huperzine B. Preparative HPLC methods have been developed to isolate the compound with high purity. One notable study established a method using a C18 column with a gradient mobile phase of methanol (B129727) and water containing 0.1% trifluoroacetic acid (TFA). cabidigitallibrary.orgnih.gov This approach successfully achieved baseline separation of huperzine A and huperzine B, yielding huperzine B with a purity of 98.6% and a total recovery of 81.8%. cabidigitallibrary.orgnih.gov

For analytical purposes, HPLC coupled with a Diode Array Detector (HPLC-DAD) allows for quantification based on UV absorbance. Research on Huperzia selago alkaloids identified a mean retention time for huperzine B at 10.11 ± 0.10 minutes under specific reversed-phase conditions.

| Method Type | Stationary Phase | Mobile Phase | Result for Huperzine B |

|---|---|---|---|

| Preparative HPLC | C18 | Methanol / 0.1% TFA in Water (Gradient) | Purity: 98.6%; Recovery: 81.8% cabidigitallibrary.orgnih.gov |

| Analytical HPLC-DAD | Not Specified | Not Specified | Retention Time: 10.11 ± 0.10 min |

Ultra-Performance Liquid Chromatography (UPLC) enhances the principles of HPLC by using columns packed with smaller particles (typically less than 2 µm), which allows for higher resolution, greater sensitivity, and significantly faster analysis times. A reliable UPLC method has been developed and validated for the simultaneous quantification of huperzine A, huperzine B, and huperzine C from Huperzia serrata. cabidigitallibrary.orgresearchgate.netresearcher.life

This method employed a Waters BEH shield RP18 column with a gradient elution and was coupled with both a Photodiode Array (PDA) detector and Quadrupole Time-of-Flight Mass Spectrometry (Q/TOF-MS) for confirmation. cabidigitallibrary.orgresearchgate.netresearcher.life The technique demonstrated excellent linearity, repeatability, and precision, with a limit of quantification (LOQ) for huperzine B determined to be between 0.11 and 0.4 µg/g. cabidigitallibrary.orgresearchgate.netresearcher.life Such methods are invaluable for the quality control of Huperzia serrata from different geographical origins. cabidigitallibrary.orgresearchgate.netresearcher.life

| Parameter | Specification |

|---|---|

| Column | Waters BEH shield RP18 cabidigitallibrary.orgresearchgate.netresearcher.life |

| Detection | PDA (at 310 nm) and Q/TOF-MS cabidigitallibrary.orgresearchgate.netresearcher.life |

| Limit of Quantification (LOQ) | 0.11 - 0.4 µg/g cabidigitallibrary.orgresearchgate.netresearcher.life |

The choice of stationary phase in reversed-phase chromatography is critical for achieving selectivity between structurally similar compounds like huperzine A and huperzine B. While C18 (octadecylsilane) is the most common stationary phase, research has shown that specialized phases can offer superior performance.

A study directly comparing a cyanopropyl (CN) stationary phase with a conventional C18 phase found that the CN medium provided significantly higher resolution for both analytical and preparative separation of huperzine A and B. The use of the cyanopropyl column in a preparative process resulted in a yield of 0.008% for huperzine B based on the mass of the initial herbal powder. This yield was reported to be approximately ten times higher than that achieved with previously documented methods, highlighting the profound impact of stationary phase chemistry on separation efficiency.

| Stationary Phase | Performance Characteristic | Reported Yield of Huperzine B |

|---|---|---|

| Cyanopropyl (CN) | Superior resolution compared to C18 | 0.008% (from herbal powder) |

| C18 (Octadecylsilane) | Standard stationary phase | Lower comparative yield |

Spectrometric Characterization and Identification

Spectrometric methods are fundamental to the structural confirmation and characterization of purified Huperzine B. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed information about the molecule's mass, elemental composition, and the connectivity of its atoms.

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby establishing the molecular weight and elemental formula of a compound. nih.gov For Huperzine B, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), has been instrumental in confirming its molecular structure. researchgate.net

Tandem mass spectrometry (MS/MS) provides further structural detail by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This fragmentation pattern serves as a molecular fingerprint, aiding in the unambiguous identification of the compound. The MS/MS spectrum of the protonated Huperzine B molecule ([M+H]⁺) reveals characteristic fragment ions that are crucial for distinguishing it from its isomers and other related alkaloids. researchgate.net Techniques like Quadrupole Time-of-Flight Mass Spectrometry (Q/TOF-MS) combine the ion selection capabilities of a quadrupole analyzer with the high mass accuracy of a time-of-flight analyzer, enabling precise mass measurements for both precursor and product ions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules like Huperzine B in solution. core.ac.ukresearchgate.net The structure of Huperzine B was originally established through extensive spectroscopic analysis, with NMR playing a central role. researchgate.netcdnsciencepub.com

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to fully assign the proton (¹H) and carbon (¹³C) chemical shifts and determine the connectivity of the atoms.

1D NMR: ¹H NMR spectra provide information about the chemical environment of each proton, while ¹³C NMR spectra reveal the number and type of carbon atoms in the molecule. encyclopedia.pub

2D NMR: Experiments such as COSY (Correlation Spectroscopy) identify proton-proton couplings, establishing connections between adjacent protons. encyclopedia.pub Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate directly bonded and long-range proton-carbon connections, respectively. core.ac.ukencyclopedia.pub This data allows for the assembly of the complete carbon skeleton and the assignment of substituents, ultimately confirming the complex tricyclic structure of Huperzine B. researchgate.net

Huperzine B is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). Determining the absolute configuration—the precise spatial arrangement of atoms at its stereogenic centers—is critical, as different enantiomers can have vastly different biological activities. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used for this purpose. nih.govcolumbia.edu

These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. schrodinger.com The resulting CD spectrum is highly sensitive to the molecule's absolute configuration. The experimental CD spectrum of an unknown compound is compared to the theoretical spectrum calculated for a specific enantiomer using quantum chemical methods. schrodinger.comnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov While the literature specifically detailing the CD analysis of Huperzine B is limited, this technique is a standard and powerful tool for the stereochemical elucidation of complex natural products, including other alkaloids and terpenoids. researchgate.netnih.govunibs.it

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their differential migration in an electric field. Capillary electrophoresis, with its high efficiency and low sample consumption, is particularly well-suited for the analysis of alkaloids like Huperzine B.

Capillary Electrophoresis (CE) is a family of techniques where separations are performed in a narrow-bore fused-silica capillary under a high voltage. scispace.com While standard CE is effective for charged analytes, its applicability is extended to neutral and charged compounds alike through Micellar Electrokinetic Capillary Chromatography (MEKC). nih.govwikipedia.org

MEKC is a hybrid of electrophoresis and chromatography. eurjchem.com The separation buffer contains a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration (CMC). scispace.com These surfactant molecules form micelles, which act as a pseudo-stationary phase. wikipedia.org Separation in MEKC is based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. nih.gov This allows for the separation of closely related compounds, including isomers. A cyclodextrin-modified MEKC (CD-MEKC) method has been developed for the simultaneous separation and determination of Huperzine A, Huperzine B, and Huperzine C, demonstrating the technique's high resolving power for these structurally similar alkaloids. researchgate.net

Vii. Preclinical Pharmacokinetics of Huperzine B

In Vitro and In Silico ADME Prediction for Huperzine B

Detailed experimental in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for huperzine B are not extensively available in the public domain. However, computational (in silico) models provide valuable predictions regarding its pharmacokinetic properties. These predictions are based on the chemical structure of the molecule and are compared against large datasets of known compounds.

In silico analysis from publicly available databases suggests that huperzine B possesses several drug-like characteristics. bidd.groupdrugbank.com Predictions indicate that huperzine B likely has good human intestinal absorption. drugbank.com Furthermore, it is predicted to penetrate the blood-brain barrier, a critical feature for compounds targeting central nervous system disorders like Alzheimer's disease. bidd.groupdrugbank.com

With regard to metabolism, in silico models predict that huperzine B may be a substrate for Cytochrome P450 3A4 (CYP3A4), a major enzyme involved in drug metabolism in the liver. drugbank.com It is predicted not to be a significant substrate for CYP2C9 and CYP2D6. drugbank.com The models also suggest that huperzine B has a low likelihood of inhibiting various CYP450 enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP2D6, which indicates a lower potential for drug-drug interactions. bidd.groupdrugbank.com

Predictions for Caco-2 permeability, a model for intestinal absorption, are somewhat equivocal, with one source predicting low permeability and another suggesting it is not a P-glycoprotein (P-gp) substrate. drugbank.com P-gp is an efflux transporter that can limit the absorption of drugs. The predicted plasma protein binding for huperzine B is approximately 53.7%. bidd.group

It is important to note that these are computational predictions and require experimental validation through in vitro and in vivo studies.

Table 1: In Silico ADME Predictions for Huperzine B

| Parameter | Predicted Value/Classification | Source |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High (0.9953 probability) | drugbank.com |

| Caco-2 Permeability | -4.652 (LogPapp) / Low (0.537 probability) | bidd.groupdrugbank.com |

| P-glycoprotein Substrate | Yes (0.8401 probability) | drugbank.com |

| Distribution | ||

| Blood-Brain Barrier Penetration | High (0.816 / 0.9465 probability) | bidd.groupdrugbank.com |

| Plasma Protein Binding | 53.7% | bidd.group |

| Metabolism | ||

| CYP3A4 Substrate | Yes (0.6455 probability) | drugbank.com |

| CYP2D6 Substrate | No (0.7676 probability) | drugbank.com |

| CYP2C9 Substrate | No (0.8044 probability) | drugbank.com |

| CYP3A4 Inhibitor | No (0.8313 probability) | drugbank.com |

| CYP2D6 Inhibitor | No (0.7528 probability) | drugbank.com |

| CYP2C9 Inhibitor | No (0.5898 probability) | drugbank.com |

| CYP2C19 Inhibitor | No (0.5068 probability) | drugbank.com |

| CYP1A2 Inhibitor | No (0.5655 probability) | bidd.groupdrugbank.com |

| Excretion | ||

| Clearance (CL) | 15.291 | bidd.group |

This table is based on in silico predictions and requires experimental verification.

Comparative Preclinical Pharmacokinetics with Huperzine A

While specific in vivo pharmacokinetic studies for huperzine B are scarce, a comparison can be drawn with the extensively studied huperzine A. It has been noted that huperzine B is a less potent acetylcholinesterase (AChE) inhibitor than huperzine A but may possess a higher therapeutic index, suggesting a potentially better safety profile. nih.govresearchgate.netnih.gov

Preclinical studies in various animal models, including rats and dogs, have characterized the pharmacokinetics of huperzine A. After oral administration in dogs, huperzine A is rapidly and almost completely absorbed, with a bioavailability of approximately 94.4%. researchgate.netnih.govthieme-connect.com It reaches peak plasma concentrations in about 1.25 hours. researchgate.netnih.govthieme-connect.com In rats, following oral administration, the half-life of huperzine A is approximately 203 minutes. caldic.com Studies in mice have shown that huperzine A is distributed to various tissues, with the highest concentrations found in the kidney and liver, and lower levels in the brain. rivm.nl

In contrast to the wealth of data for huperzine A, there is a lack of published in vivo pharmacokinetic parameters for huperzine B. One study utilized huperzine B as an internal standard for the pharmacokinetic analysis of other alkaloids, which unfortunately means its own pharmacokinetic profile was not reported. nih.gov

The in silico predictions for huperzine B suggest a very short half-life, which, if accurate, would be a significant point of differentiation from huperzine A's longer half-life observed in preclinical models. bidd.groupresearchgate.netcaldic.com This could have implications for dosing frequency and maintaining therapeutic concentrations.

The predicted plasma protein binding of huperzine B (around 54%) is higher than the experimentally determined binding of huperzine A to rat plasma protein (17%). bidd.grouprivm.nl This difference could influence the distribution and availability of the free, active drug.